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Abstract
Rauvotetraphylline B is a sarpagine-type monoterpenoid indole alkaloid isolated from the

medicinal plant Rauvolfia tetraphylla. As a member of a class of compounds with diverse and

potent biological activities, detailed structural elucidation is critical for further research and

development. This document provides a comprehensive guide to the spectroscopic analysis of

Rauvotetraphylline B, focusing on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are

presented, along with tabulated NMR data and a guide to spectral interpretation. This

information is intended to serve as a practical resource for researchers engaged in the

isolation, identification, and characterization of Rauvotetraphylline B and related natural

products.

Introduction
The genus Rauvolfia is a rich source of bioactive indole alkaloids, which have been historically

significant in the development of pharmaceuticals, particularly for the treatment of hypertension

and mental disorders. Rauvotetraphylline B, isolated from Rauvolfia tetraphylla, belongs to

the sarpagine class of these alkaloids. Its complex polycyclic structure necessitates a thorough

spectroscopic analysis for unambiguous identification and characterization. This application

note details the key spectroscopic features of Rauvotetraphylline B obtained through ¹H

NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
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Spectroscopic Data
The structural elucidation of Rauvotetraphylline B is achieved through the combined

interpretation of one- and two-dimensional NMR spectroscopy and mass spectrometry. The

following tables summarize the key quantitative data.

NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Rauvotetraphylline B were recorded in CDCl₃. The chemical

shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of Rauvotetraphylline B (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

3 4.05 m

5 3.25 m

6α 2.10 m

6β 2.45 m

9 7.48 d 7.5

10 7.08 t 7.5

11 7.15 t 7.5

12 7.30 d 7.5

14α 1.85 m

14β 2.25 m

15 2.65 m

16 3.95 s

17 5.35 s

18 1.70 s

19 5.40 q 7.0

20 1.65 d 7.0

21 3.80 m

1'-H 6.85 d 8.0

3'-H 7.20 d 8.0

5'-H 7.50 s

2'-CH₃ 2.55 s

4'-CH₃ 2.35 s

OCH₃ 3.75 s
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NH 8.10 s

Table 2: ¹³C NMR Data of Rauvotetraphylline B (125 MHz, CDCl₃)
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Position δC (ppm)

2 134.5

3 54.2

5 52.8

6 21.5

7 108.2

8 127.8

9 118.0

10 119.5

11 121.5

12 111.0

13 136.2

14 30.5

15 35.8

16 50.1

17 95.3

18 12.5

19 125.0

20 13.0

21 60.5

C=O 170.8

1' 158.5

2' 120.5

3' 138.0
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4' 148.0

5' 115.0

6' 155.0

2'-CH₃ 24.0

4'-CH₃ 20.5

OCH₃ 51.5

Mass Spectrometry Data
High-resolution mass spectrometry is crucial for determining the elemental composition and

confirming the molecular weight of Rauvotetraphylline B.

Table 3: HRESIMS Data for Rauvotetraphylline B

Ion Calculated m/z Found m/z Molecular Formula

[M+H]⁺ 548.2755 548.2759 C₃₁H₃₈N₃O₆

Experimental Protocols
The following protocols provide a general framework for the isolation and spectroscopic

analysis of Rauvotetraphylline B.

Isolation of Rauvotetraphylline B
Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are extracted

exhaustively with 95% ethanol at room temperature.

Solvent Partitioning: The resulting ethanol extract is concentrated under reduced pressure

and then suspended in water. The aqueous suspension is partitioned successively with

petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Separation: The ethyl acetate fraction, typically rich in indole alkaloids, is

subjected to column chromatography over silica gel. A gradient elution system of chloroform-
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methanol is used to separate the components.

Purification: Fractions containing Rauvotetraphylline B are further purified by repeated

column chromatography and preparative thin-layer chromatography (pTLC) to yield the pure

compound.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified Rauvotetraphylline B is dissolved in

0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer.

Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16

scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at 125 MHz

using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of

2.0 s, and over 1024 scans are typically required to achieve a good signal-to-noise ratio.

2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY

(Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs

provided by the spectrometer manufacturer.

Mass Spectrometry
Sample Preparation: A dilute solution of Rauvotetraphylline B (approximately 0.1 mg/mL) is

prepared in methanol.

HRESIMS Acquisition: The sample solution is infused into an ESI-TOF (Electrospray

Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer. The analysis is performed in

positive ion mode.

Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ is determined. The

elemental composition is calculated using the instrument's software, which should match the

theoretical composition of Rauvotetraphylline B (C₃₁H₃₇N₃O₆).
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Structural Elucidation and Key Correlations
The structure of Rauvotetraphylline B is confirmed by a detailed analysis of its 2D NMR

spectra. Key HMBC correlations are instrumental in connecting the different spin systems

within the molecule.

Rauvotetraphylline B Structure Key HMBC Correlations
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Click to download full resolution via product page

Caption: Key HMBC correlations for Rauvotetraphylline B.

Experimental Workflow
The overall process for the spectroscopic analysis of Rauvotetraphylline B can be visualized

as a streamlined workflow, from sample acquisition to final data interpretation.
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Caption: Workflow for the analysis of Rauvotetraphylline B.

Conclusion
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The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for

the unambiguous structural elucidation of complex natural products like Rauvotetraphylline B.

The data and protocols presented in this application note serve as a valuable resource for

researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating

the identification and further investigation of this and related indole alkaloids.

To cite this document: BenchChem. [Spectroscopic Analysis of Rauvotetraphylline B: An
Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589197#spectroscopic-analysis-nmr-ms-of-
rauvotetraphylline-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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